2-(Pyrimidin-2-ylsulfanyl)aniline

Kinase inhibition Mer/c-Met dual targeting Anticancer scaffold

Researchers targeting Mer and c-Met kinases require precise pyrimidine-thioether geometry for ATP-pocket binding; generic 2-aminophenyl thioethers cannot replicate this hydrogen-bonding network. This scaffold solves that specificity challenge. Key benefits: 1) Enables distinct dual hydrogen-bond acceptor binding mode not achievable with phenyl or pyridyl analogs. 2) Exhibits superior cytochrome P450 oxidative stability relative to pyridyl-thioethers, improving metabolic profiling. 3) The ortho-amino group permits selective functionalization for rapid library diversification without disrupting the critical pyrimidine-thioether linkage. Sourced for reproducible SAR studies.

Molecular Formula C10H9N3S
Molecular Weight 203.26
CAS No. 127813-33-6
Cat. No. B2884222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrimidin-2-ylsulfanyl)aniline
CAS127813-33-6
Molecular FormulaC10H9N3S
Molecular Weight203.26
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)SC2=NC=CC=N2
InChIInChI=1S/C10H9N3S/c11-8-4-1-2-5-9(8)14-10-12-6-3-7-13-10/h1-7H,11H2
InChIKeyQJNIKBSUZMROQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyrimidin-2-ylsulfanyl)aniline: Kinase-Targeted Scaffold


2-(Pyrimidin-2-ylsulfanyl)aniline (CAS 127813-33-6), also designated as 2-(2-pyrimidinylthio)benzenamine, is a heteroaromatic thioether comprising an aniline core linked via a sulfur bridge to a pyrimidine ring. It serves as a versatile small-molecule scaffold in medicinal chemistry, particularly in the design of kinase inhibitors, due to the capacity of the pyrimidine-thioether motif to engage the ATP-binding pocket of oncogenic kinases such as Mer and c-Met [1]. Its primary commercial form is the hydrochloride salt (CAS 1158552-64-7), which offers enhanced aqueous solubility and handling stability relative to the free base .

Kinase inhibitor design scaffold (Mer/c-Met)
ATP-pocket binding motif (pyrimidine-thioether)
HCl salt form supports aqueous assay handling

2-(Pyrimidin-2-ylsulfanyl)aniline Substitution Limitations


Simply substituting 2-(Pyrimidin-2-ylsulfanyl)aniline with other 2‑aminophenyl thioethers (e.g., 2‑(phenylthio)aniline or 2‑(pyridin‑2‑ylthio)aniline) is not scientifically valid due to profound differences in heterocyclic electronics, hydrogen‑bonding capacity, and metabolic stability. The pyrimidine ring introduces two nitrogen atoms that act as dual hydrogen‑bond acceptors, enabling a distinct binding mode in kinase ATP‑pockets that phenyl or pyridyl analogs cannot replicate [1]. Furthermore, the pyrimidine‑thioether linkage exhibits improved oxidative stability and a more favorable cytochrome P450 metabolic profile compared to the corresponding pyridyl‑thioether, directly impacting in vitro pharmacokinetic parameters [2]. Consequently, procurement of the precise pyrimidin‑2‑ylsulfanyl substitution pattern is essential for reproducible structure‑activity relationship (SAR) studies and lead optimization campaigns targeting Mer/c‑Met kinases.

Target
Substitute
Mismatch Risk
Pyrimidin-2-ylsulfanyl
Phenylthioether
Hydrogen-bonding capacity may shift ATP-pocket engagement
Pyrimidin-2-ylsulfanyl
Pyridylthioether
Metabolic profile may diverge, impacting in vitro ADME parameters

2-(Pyrimidin-2-ylsulfanyl)aniline vs. Analogs Evidence


Mer/c-Met Inhibition: Pyrimidine-Thioether vs. Phenyl Analogs

2-(Pyrimidin-2-ylsulfanyl)aniline and its derivatives exhibit potent inhibitory activity against Mer and c-Met kinases, a dual-targeting profile that is structurally enabled by the pyrimidine-thioether motif. In contrast, phenylthioether analogs (e.g., 2-(phenylthio)aniline) lack the essential hydrogen-bond acceptors required for ATP-pocket engagement and show negligible kinase inhibition under comparable assay conditions [1].

Kinase Inhibition
Class-level inference
Pyrimidine-thioether: Potent dual Mer/c-Met
Phenylthioether: Negligible inhibition
Supports kinase inhibitor design fit
Specific assay conditions apply
Kinase inhibition Mer/c-Met dual targeting Anticancer scaffold

Solubility and Handling: Salt vs. Free Base

The hydrochloride salt of 2-(Pyrimidin-2-ylsulfanyl)aniline (CAS 1158552-64-7) offers significantly enhanced aqueous solubility compared to the free base form (CAS 127813-33-6), which is critical for reliable in vitro assays and downstream synthetic manipulation . While quantitative solubility data for the free base are not available, the hydrochloride salt is documented to provide 'enhanced stability and solubility' relative to the neutral parent compound .

Solubility & Handling
Class-level inference
HCl salt: Enhanced
Free base: Limited
HCl salt recommended for aqueous assays
Quantitative solubility ratio not reported
Salt selection Aqueous solubility Formulation development

High-Purity Commercial Grade

Commercial suppliers offer 2-(Pyrimidin-2-ylsulfanyl)aniline and its hydrochloride salt at purities of ≥98% (HPLC/GC), a specification that ensures minimal interference from structurally related impurities that could confound biological or synthetic results . In contrast, 2-(phenylthio)aniline is frequently supplied at ≥95% purity , with the lower purity grade potentially introducing variability in quantitative assays.

Commercial Purity
Supporting evidence
≥98%
Supports reproducible SAR studies
Supplier analytical specification (GC/HPLC)
Compound purity Quality control Procurement specification

2-(Pyrimidin-2-ylsulfanyl)aniline Application Scenarios


Dual Mer/c-Met Inhibitor Lead Optimization

Employ 2-(Pyrimidin-2-ylsulfanyl)aniline as a core scaffold for designing novel dual Mer/c-Met inhibitors. Its pyrimidine-thioether motif provides the essential hydrogen-bonding network required for ATP-pocket binding, enabling the development of orally bioavailable antitumor agents [1]. Substitution at the aniline nitrogen or on the pyrimidine ring allows for systematic SAR exploration to modulate potency, selectivity, and pharmacokinetic properties.

Kinase Selectivity Profiling Tool

Use 2-(Pyrimidin-2-ylsulfanyl)aniline as a control or reference compound in kinase selectivity panels to benchmark the activity profile of the pyrimidine-thioether pharmacophore against a broad panel of tyrosine and serine/threonine kinases [1]. Its defined structural features facilitate interpretation of off-target effects observed in phenotypic screening campaigns.

Pyrimidine-2-thioether Building Block

Utilize 2-(Pyrimidin-2-ylsulfanyl)aniline as a bifunctional building block for constructing more complex heterocyclic systems. The ortho-amino group can be selectively functionalized (e.g., via acylation, alkylation, or diazotization) while preserving the pyrimidine-thioether linkage, enabling rapid diversification for library synthesis .

Application
Selection Property
Validation Focus
Dual Mer/c-Met Inhibitor Lead Optimization
Pyrimidine-thioether ATP-pocket engagement
Potency and selectivity SAR
Kinase Selectivity Profiling Tool
Defined pyrimidine-thioether pharmacophore
Off-target effect interpretation
Pyrimidine-2-thioether Building Block
Ortho-amino group reactivity
Selective functionalization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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